molecular formula C10H13NO B13014216 4-(2-Aminophenyl)butan-2-one

4-(2-Aminophenyl)butan-2-one

Cat. No.: B13014216
M. Wt: 163.22 g/mol
InChI Key: SMYJBFWALXWXIX-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)butan-2-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative with an amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Secondary alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(2-Aminophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as hydroxylases and dehydrogenases, by binding to their active sites. This inhibition can lead to the modulation of various biochemical pathways, including those involved in steroid hormone biosynthesis and thyroid hormone production.

Comparison with Similar Compounds

Similar Compounds

    Amphenone B:

    2-Aminophenol: A related compound with similar functional groups but different chemical properties.

Uniqueness

4-(2-Aminophenyl)butan-2-one is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(2-aminophenyl)butan-2-one

InChI

InChI=1S/C10H13NO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7,11H2,1H3

InChI Key

SMYJBFWALXWXIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC=C1N

Origin of Product

United States

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